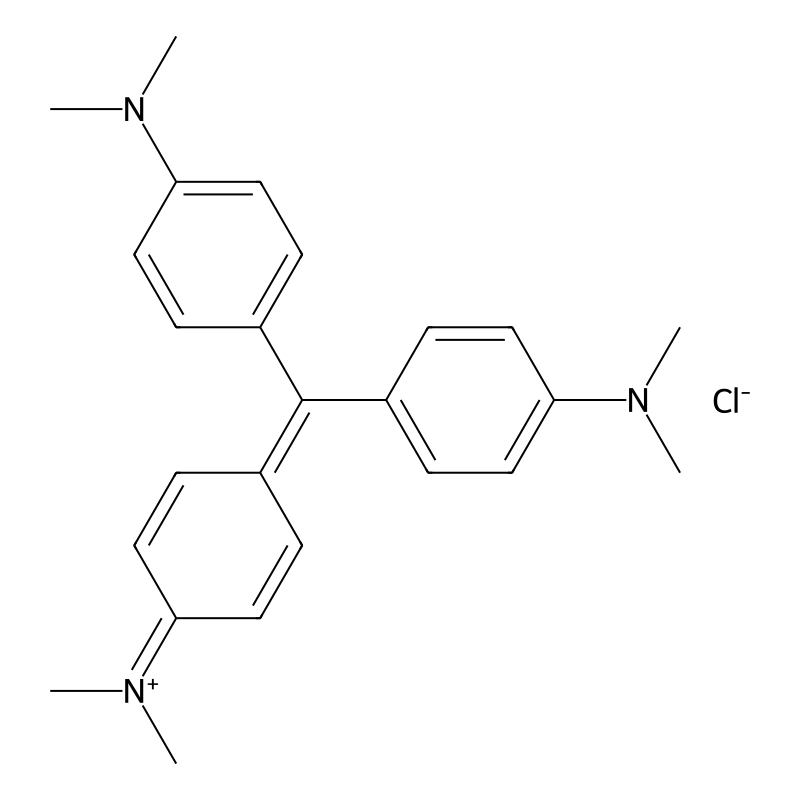

Crystal Violet

C25H30ClN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C25H30ClN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water, chloroform

In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL

Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene

In water, 4,000 mg/L at 25 °C

Synonyms

Canonical SMILES

Crystal Violet (CAS 548-62-9), also known as Methyl Violet 10B, is a cationic triarylmethane dye characterized by its fully hexamethylated pararosaniline core. Unlike generic basic violet dyes, it offers a precisely defined molecular structure with a sharp absorbance maximum at 590 nm and an extinction coefficient of approximately 87,000 M⁻¹ cm⁻¹. In procurement and material selection, Crystal Violet is prioritized for its uniform charge distribution, predictable solubility in aqueous (4-16 g/L) and ethanolic solvents, and standardized binding affinity to negatively charged biological matrices. These baseline properties make it the definitive choice for quantitative spectrophotometric assays, diagnostic formulations, and high-purity industrial dyeing applications where batch-to-batch consistency is required [1].

Substituting pure Crystal Violet with generic Methyl Violet (such as 2B or 6B) introduces critical variability into quantitative workflows and formulations. Generic Methyl Violet is an undefined mixture of tetra-, penta-, and hexamethylated pararosanilines. This heterogeneity causes unpredictable shifts in the absorbance maximum (typically wandering between 583 nm and 587 nm) and alters the dye's overall binding kinetics and solubility profile. In high-throughput screening, such as biofilm quantification at 590 nm, using a mixed dye leads to non-linear optical responses, baseline drift, and severe lot-to-lot irreproducibility. Consequently, procurement must strictly specify the hexamethylated form (Crystal Violet / 10B) to ensure assay validity and formulation stability [1].

Molecular Homogeneity and Methylation State

Crystal Violet is defined by its 100% hexamethylated structure, distinguishing it from generic Methyl Violet which contains variable ratios of tetra- and pentamethylated analogs. This uniform methylation ensures a consistent steric profile and a stable monovalent cationic charge across a broad pH range. Comparative analyses show that while generic mixtures exhibit variable basicity and binding affinities depending on the batch composition, pure Crystal Violet provides a singular, predictable molecular interaction with target substrates [1].

| Evidence Dimension | Degree of methylation |

| Target Compound Data | 100% hexamethylated (Methyl Violet 10B) |

| Comparator Or Baseline | Generic Methyl Violet (mixture of 4, 5, and 6 methyl groups) |

| Quantified Difference | Eliminates compositional variability, ensuring a single molecular species |

| Conditions | Standardized chemical synthesis and formulation |

Guarantees absolute lot-to-lot reproducibility for commercial diagnostic kits and stringent analytical assays.

Spectrophotometric Precision at 590 nm

In quantitative optical assays, the sharpness and position of the absorbance peak are critical. Crystal Violet exhibits a precise absorbance maximum (λmax) at 590 nm with a high extinction coefficient of approximately 87,000 M⁻¹ cm⁻¹. In contrast, generic Methyl Violet mixtures display broader, shifted absorption peaks typically ranging from 583 nm to 587 nm due to the presence of less methylated species. This spectral shift in mixed dyes causes significant quantification errors when measuring optical density at the industry-standard 590 nm wavelength [1].

| Evidence Dimension | Absorbance Maximum (λmax) |

| Target Compound Data | Sharp peak at exactly 590 nm |

| Comparator Or Baseline | Methyl Violet 2B/6B mixtures (broad peak at 583–587 nm) |

| Quantified Difference | Prevents spectral shifting by 3–7 nm, ensuring accurate 590 nm readout |

| Conditions | Aqueous solution spectrophotometry |

Essential for accurate, linear readouts in standardized spectrophotometric assays, avoiding false quantitative results.

Standardized Biofilm Matrix Quantification

Crystal Violet is the globally recognized standard for quantifying biofilm biomass due to its reliable electrostatic binding to negatively charged extracellular matrix (ECM) components. Standardized protocols dictate measuring the solubilized dye at 590 nm, where an OD > 0.5 indicates robust biofilm formation. Substituting with lower-grade dye mixtures or alternative stains alters the binding stoichiometry and elution efficiency, leading to higher standard deviations across microplate wells and invalidating comparisons against established literature baselines .

| Evidence Dimension | Biofilm biomass quantification (OD 590 nm) |

| Target Compound Data | Linear, reproducible OD 590 nm response correlated to ECM mass |

| Comparator Or Baseline | Mixed basic dyes or alternative stains |

| Quantified Difference | Reduces intra-assay variance and ensures compliance with standard 590 nm protocols |

| Conditions | 96-well microtiter plate biofilm formation and elution assay |

Provides the necessary analytical reliability for drug efficacy testing and anti-biofilm compound screening.

Solubility and Stock Solution Stability

The uniform molecular structure of Crystal Violet ensures predictable solubility parameters, achieving approximately 4 g/L to 16 g/L in water at 25°C and up to 30 g/L in ethanol. Crude mixtures of Methyl Violet, containing less methylated and more hydrophobic species, often exhibit differential precipitation over time in aqueous stock solutions. This differential solubility leads to concentration drift and the formation of micro-particulates, which can clog automated liquid handling systems or cause artifacts in histological staining .

| Evidence Dimension | Stock solution stability and solubility |

| Target Compound Data | Predictable solubility (4-16 g/L in H2O) without differential precipitation |

| Comparator Or Baseline | Crude Methyl Violet mixtures |

| Quantified Difference | Eliminates concentration drift caused by the precipitation of less soluble tetra/pentamethylated components |

| Conditions | Preparation and storage of 0.1% to 1% w/v aqueous/ethanolic stock solutions |

Crucial for the long-term shelf life and performance consistency of ready-to-use laboratory reagents and diagnostic stains.

High-Throughput Biofilm Inhibition Assays

Due to its precise 590 nm absorbance and standardized ECM binding, Crystal Violet is the mandatory dye for microtiter plate-based screening of anti-biofilm agents, ensuring that optical density readouts are directly comparable to established regulatory and literature baselines.

Commercial Gram Stain Kit Manufacturing

The hexamethylated purity ensures consistent differential staining of peptidoglycan layers without the batch-to-batch color shifts seen in mixed dyes, making it the required active ingredient for diagnostic microbiology kits.

Quantitative Cell Viability Screening

Utilized in cell culture assays where the dye binds to DNA and proteins of adherent cells; the uniform extinction coefficient allows for accurate cell number quantification post-elution, avoiding the non-linear responses of generic stains .

Precision Dyeing and Ink Formulation

Chosen over generic methyl violet in high-end printing inks and specialized textile applications where absolute color matching (specific blue-violet shade) and stable solubility without micro-precipitation are required.

Purity

Physical Description

Green powder, insoluble in water; [CAMEO]

Color/Form

Green powder

Bright blue-violet crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.51

Decomposition

215 °C decomposes.

Appearance

Melting Point

215 °C (decomposes)

Storage

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Classes

Therapeutic Uses

Gentian violet has been used in medicine for almost 100 years: as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas' disease. ...

THERAPEUTIC CATEGORY: Anti-infective (topical). Has been used as anthelmintic (Nematodes), Blood additive to prevent transmission of Chagas disease by blood transfusion

THERAPEUTIC CATEGORY (VET): Anti-infective (topical); mycostatic agent in poultry feed

For more Therapeutic Uses (Complete) data for Gentian Violet (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Primarily hepatic, mostly demethylation

Wikipedia

Drug Warnings

Oral ulceration developed in 6 neonates who were treated for oral candidiasis with gentian (crystal) violet. A 0.5 or 1% aq soln was used and applications were made twice daily.

Use Classification

Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Methods of Manufacturing

The dyes are manufactured by oxidizing a mixture of aniline and p-toluidine, the oxidizing agent most commonly used being arsenic acid. Nitrobenzene has also been used. Pure Basic Violet 3 has been made by the action of carbonyl chloride (phosgene) on N,N-dimethylaniline.

General Manufacturing Information

FDA has determined that neither Basic Violet 1 nor Basic Violet 3 is generally recognized as safe for use in animal feed or safe and effective for any veterinary drug use (21CFR500.29 and 21CFR500.30).

FDA has not approved the /use of gentian violet/ antibiotic as a drug in aquacultured food-producing animals

Prior to about 1950 gentian violet was found in most copying or indelible pencils. They were the cause of many serious ocular injuries. Accidents in which small bits of the writing tip became imbedded in the cornea led frequently to necrosis and permanent opacification. In more recent years pencil manufacturers have replaced gentian violet with acidic (anionic) dyes which are not recognized to produce such damage.

Gentian violet added to the culture media served as a selective factor for auxotrophic mutants of Escherichia coli, permitting growth of the auxotrophs but inhibiting that of the nonmutated parent strains. Thus, gentian violet could be useful tool in the isolation of induced mutants, both in commercial & applied situations & in the selection of mutants for fundamental research.

Analytic Laboratory Methods

High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in animal feed and wastewater at levels of 1,000 ppm down to 10 ppb and 10 ppb, respectively.

Clinical Laboratory Methods

Dates

Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.

Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.

Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.

M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.

G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.

Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.

H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.

A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.

"Camptothecin". DrugBank. Retrieved 9 October 2016.

D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.

M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.

Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.

Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.

F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.

M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.

M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.

Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.

"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.

Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.

Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.

New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.

Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).

Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).

Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).

Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).